molecular formula C19H13FN4O B12177631 4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B12177631
M. Wt: 332.3 g/mol
InChI Key: BJTGLKCZEFHTDL-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a benzimidazole moiety

Preparation Methods

The synthesis of 4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, including the formation of the benzimidazole ring and the introduction of the fluorine atom. One common synthetic route involves the reaction of 4-fluorobenzoic acid with o-phenylenediamine to form the benzimidazole core. This is followed by the coupling of the benzimidazole with 3-pyridinecarboxylic acid under appropriate reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the fluorine atom with other substituents.

Scientific Research Applications

4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

4-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H13FN4O

Molecular Weight

332.3 g/mol

IUPAC Name

4-fluoro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C19H13FN4O/c20-14-5-3-12(4-6-14)19(25)22-15-7-8-16-17(10-15)24-18(23-16)13-2-1-9-21-11-13/h1-11H,(H,22,25)(H,23,24)

InChI Key

BJTGLKCZEFHTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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